

Identifying novel Hsp90 client proteins using Geldanamycin-Biotin.

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Compound of Interest		
Compound Name:	Geldanamycin-Biotin	
Cat. No.:	B12842301	Get Quote

Application Note: Identification of Novel Hsp90 Client Proteins

Introduction

Heat shock protein 90 (Hsp90) is a highly abundant and essential molecular chaperone in eukaryotic cells, comprising about 1-2% of total cellular proteins.[1] It plays a critical role in maintaining cellular homeostasis by facilitating the folding, stabilization, and activation of a diverse group of substrate proteins, known as "client proteins".[1][2][3] Many of these clients are key signaling proteins, including protein kinases and transcription factors, which are often implicated in the development and progression of cancer.[1][3][4] This makes Hsp90 a compelling therapeutic target, and its inhibitors have been actively pursued in clinical trials.[1][4]

Identifying the complete repertoire of Hsp90 client proteins—the "Hsp90 interactome"—is crucial for understanding its biological functions and the downstream effects of Hsp90 inhibitors. One powerful and specific method for this purpose is affinity purification using a biotinylated version of the Hsp90 inhibitor, Geldanamycin.

Principle of the Method

Geldanamycin is a natural product that specifically binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its chaperone activity and leading to the degradation of its client proteins.[3]







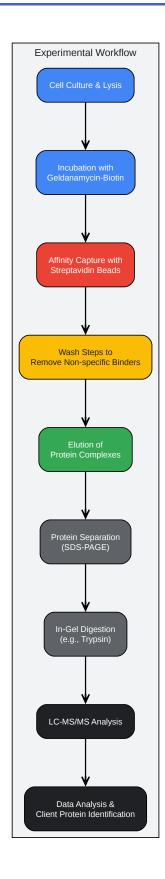
[5][6] By chemically attaching a biotin molecule to Geldanamycin (**Geldanamycin-Biotin**), a high-affinity probe is created.[5][7]

This probe is incubated with cell lysate, where it binds to Hsp90. The Hsp90, in turn, is bound to its client proteins and co-chaperones. This entire complex is then captured from the lysate using streptavidin-coated beads, which have an exceptionally strong and specific affinity for biotin.[8][9] After washing away non-specifically bound proteins, the captured Hsp90-client complexes are eluted from the beads and identified using high-sensitivity mass spectrometry. This chemical proteomics approach allows for the specific isolation and subsequent identification of both known and novel Hsp90 client proteins.[1][2]

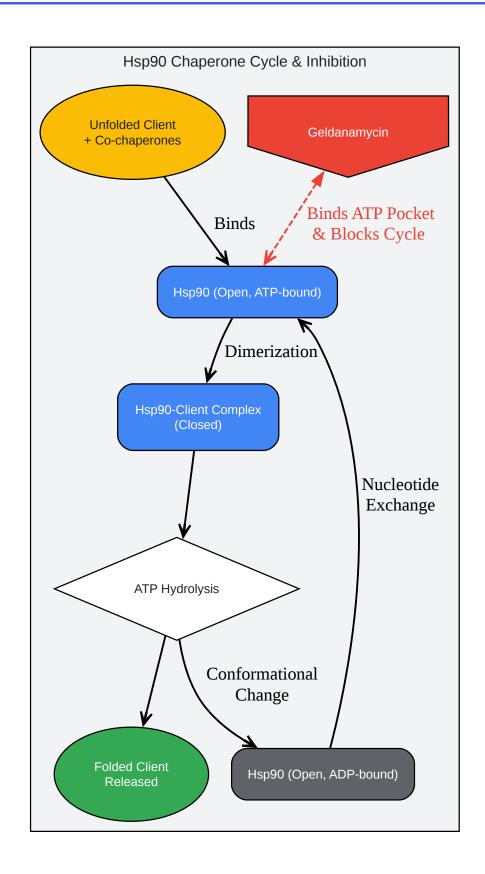
Experimental Workflow & Signaling

The following diagrams illustrate the experimental workflow for client protein discovery and the mechanism of Hsp90 inhibition by Geldanamycin.









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